4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester
Description
This compound is a pyrano[2,3-c]pyrazole derivative featuring a morpholinecarboxylic acid ester group at the para position of the phenyl ring. Its core structure includes a 6-amino-5-cyano-substituted pyrano-pyrazole scaffold with a 4-methylphenyl substituent at position 2.
Properties
CAS No. |
403731-99-7 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H23N5O4/c1-15-2-4-17(5-3-15)22-21-20(19(14-26)23(27)34-24(21)29-28-22)16-6-8-18(9-7-16)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29) |
InChI Key |
JNPCRCODXQBALQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester represents a novel class of biologically active molecules with potential applications in various therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific diseases, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Morpholinecarboxylic Acid : A key component that contributes to its biological properties.
- Pyranopyrazole Moiety : Known for its diverse pharmacological activities, including anti-inflammatory and anticancer effects.
Research indicates that compounds similar to 4-Morpholinecarboxylic acid exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Pathways : Targeting key enzymes in metabolic pathways, particularly those involved in cancer cell proliferation.
- Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains by disrupting cell membrane integrity and inhibiting growth.
- Kinase Inhibition : Recent studies have shown that derivatives can inhibit specific kinases associated with cancer progression, such as AKT2/PKBβ, which is crucial in glioma malignancy .
Biological Activity Data
Case Study 1: Anticancer Properties
A study evaluated the efficacy of a derivative of the compound against glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations below 10 μM, with minimal toxicity to non-cancerous cells. The compound was shown to inhibit neurosphere formation in patient-derived glioma stem cells, highlighting its potential as an anti-glioma agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the compound's antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition at concentrations ranging from 8 to 32 μg/mL. The mechanism was attributed to the disruption of the cell membrane and interference with metabolic processes .
Research Findings
Recent advancements in the synthesis of pyranopyrazole derivatives have highlighted their versatility and potential for further development into therapeutic agents. These compounds are being explored not only for their anticancer properties but also for their role in treating infectious diseases due to their broad-spectrum antimicrobial activity .
Scientific Research Applications
Based on the search results, here's a detailed overview of the applications of the compound "4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester":
Chemical Identification and Structure
- Name and Identifiers The compound is also known as 4-Morpholinecarboxylic acid, 2-[6-amino-5-cyano-2,4-dihydro-3-(4-methylphenyl)pyrano[2,3-c]pyrazol-4-yl]phenyl ester .
- CAS Number The Chemical Abstracts Service (CAS) registry number for this compound is 909209-02-5 .
- Molecular Formula The molecular formula is C25H23N5O4 .
- Molar Mass The molar mass of the compound is 457.48 g/mol .
- IUPAC Name $$4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate .
- InChI InChI=1S/C25H23N5O4/c1-15-2-4-17(5-3-15)22-21-20(19(14-26)23(27)34-24(21)29-28-22)16-6-8-18(9-7-16)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)
- InChIKey JNPCRCODXQBALQ-UHFFFAOYSA-N
- SMILES CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5
Use as Organocatalyst
- Morpholine-based Organocatalysts Morpholine derivatives can be used as organocatalysts in chemical reactions .
- Diastereo- and Enantioselectivity Certain morpholine catalysts have shown remarkable ability to control the diastereo- and enantioselectivity of the 1,4-addition reaction between aldehydes and nitroolefins .
- Quantitative Conversion As little as 1 mol% of a morpholine-based catalyst is required to reach a quantitative conversion of reagents in certain reactions .
- Role of Carboxylic Group The carboxylic group in morpholine catalysts plays a crucial role in their activity .
Related Research Areas
- Nickel-Catalyzed Decarbonylative Amination Nickel-catalyzed decarbonylative reactions have been used to couple carboxylic acid esters with amines .
- Cannabis Research Enzymes in Cannabis are being explored for their potential in metabolic engineering of natural product therapeutics .
- Cosmetic Compound Analysis Studies in the TOXIN knowledge graph analyze cosmetic compounds for in vivo effects, including liver parameters .
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazole derivatives are widely studied for their biological activities (e.g., antimicrobial, anticancer). Below is a comparative analysis of structurally analogous compounds:
Structural Modifications and Substituent Effects
Core Scaffold Variations
- 6-Amino-4-methyl-4-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Substituents: Methyl at position 4, 4-methoxyphenyl at position 3.
- 6-Amino-4-[4-(4-chlorobenzyloxy)-3-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Substituents: Chlorobenzyloxy and methoxy groups on the phenyl ring. Key Difference: Bulky chlorobenzyloxy substituents may sterically hinder interactions compared to the target compound’s morpholine ester .
Ester Group Variations
- Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate (): Substituents: Ethyl ester at position 4. Key Difference: The ethyl ester lacks the morpholine ring’s polarity, likely reducing solubility in polar solvents .
Thioether and Alkoxy Modifications
- 6-Amino-4-[4-isopropoxy-3-methoxyphenyl]-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Substituents: Isopropoxy and sulfanyl groups.
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
